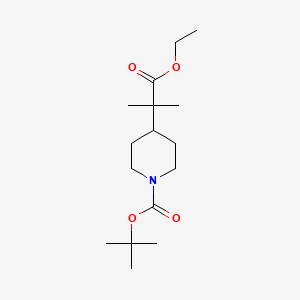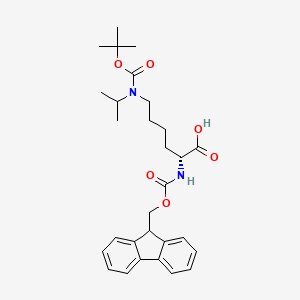
Nickel(II)citratehydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nickel(II) citrate hydrate is an inorganic compound with the chemical formula C12H10Ni3O14 . It is typically found as a white crystalline solid that is soluble in water and slightly soluble in alcohols. This compound is primarily used in chemical laboratories as a reagent and in the preparation of other nickel compounds .
Vorbereitungsmethoden
Nickel(II) citrate hydrate can be synthesized through the reaction of citric acid with nickel hydroxide. The reaction is typically carried out in an aqueous solution, followed by crystallization to obtain the solid product . The general reaction is as follows:
3Ni(OH)2+2C6H8O7→Ni3(C6H5O7)2+6H2O
In industrial settings, the compound can be produced by reacting nickel salts such as nickel nitrate or nickel sulfate with citric acid under controlled conditions. The resulting solution is then evaporated to yield the crystalline hydrate .
Analyse Chemischer Reaktionen
Nickel(II) citrate hydrate undergoes various chemical reactions, including:
Reduction: Nickel(II) can be reduced to metallic nickel using reducing agents such as hydrogen gas.
Substitution: Nickel(II) citrate can react with halogens to form nickel halides, such as nickel chloride when reacted with chlorine gas.
Common reagents and conditions used in these reactions include dilute sulfuric acid, ammonia, and halogens. Major products formed from these reactions include nickel hydroxide, nickel oxide, and various nickel halides .
Wissenschaftliche Forschungsanwendungen
Nickel(II) citrate hydrate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of nickel(II) citrate hydrate involves its ability to interact with biological molecules and catalyze chemical reactions. In biological systems, nickel(II) ions can bind to enzyme active sites, facilitating catalytic processes. For example, in urease, nickel(II) ions are essential for the hydrolysis of urea into ammonia and carbon dioxide . In cancer research, nickel(II) complexes have been shown to induce apoptosis in cancer cells by activating both intrinsic and extrinsic apoptotic pathways .
Vergleich Mit ähnlichen Verbindungen
Nickel(II) citrate hydrate can be compared with other nickel compounds such as nickel(II) chloride, nickel(II) sulfate, and nickel(II) acetate. While all these compounds contain nickel in the +2 oxidation state, they differ in their chemical properties and applications:
Nickel(II) chloride: Soluble in water, used in electroplating and as a catalyst in organic synthesis.
Nickel(II) sulfate: Commonly used in electroplating and as a precursor for the synthesis of other nickel compounds.
Nickel(II) acetate: Used as a catalyst in various chemical reactions and in the preparation of nickel-based materials.
Nickel(II) citrate hydrate is unique due to its citrate ligand, which provides additional coordination sites and can influence the compound’s solubility and reactivity .
Eigenschaften
IUPAC Name |
2-hydroxypropane-1,2,3-tricarboxylate;nickel(2+);hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H8O7.3Ni.H2O/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;;1H2/q;;3*+2;/p-6 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXGFXGXJPPCFJX-UHFFFAOYSA-H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.O.[Ni+2].[Ni+2].[Ni+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Ni3O15 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
572.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Ethyl 6-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B8112723.png)





![2-(5-(1,3-Dioxolan-2-yl)pyridin-2-yl)-7-chlorothieno[3,2-b]pyridine](/img/structure/B8112772.png)

![[(1S,2R,3R,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] 2-methylpropanoate](/img/structure/B8112788.png)
![3-phenyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B8112789.png)



![rel-(3aS,7R,8aS)-2-(3-methoxyphenethyl)octahydro-3a,7-epoxyisothiazolo[4,5-c]azepine 1,1-dioxide](/img/structure/B8112819.png)
